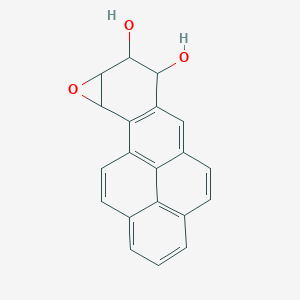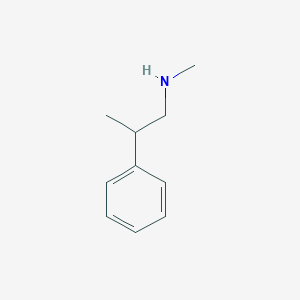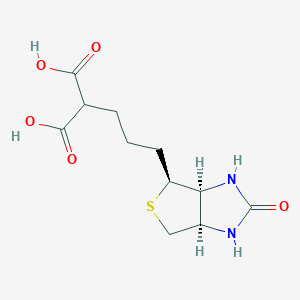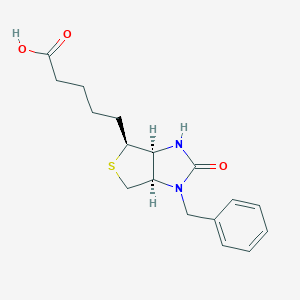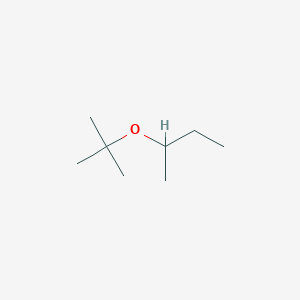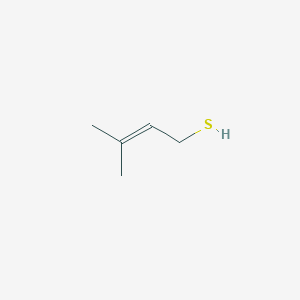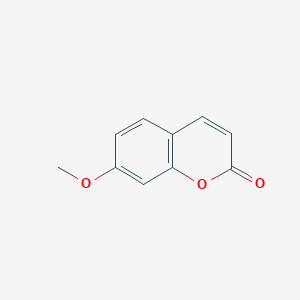
7-メトキシクマリン
概要
説明
Herniarin is a natural chemical compound . It can be considered a methoxy derivative of coumarin or a methyl derivative of umbelliferone . Herniarin is found in Herniaria glabra, Ayapana triplinervis, and in species of the genus Prunus .
Synthesis Analysis
Herniarin can be synthesized from umbelliferone through enzymatic degradation . In one study, herniarin was encapsulated into solid lipid nanoparticles using stearic acid, lecithin, and tween80 by the homogenization method and ultrasound waves .
Molecular Structure Analysis
The molecular structure of herniarin was analyzed using Fourier Transform Infrared Spectrometer (FTIR) .
Chemical Reactions Analysis
Umbelliferone, a precursor of herniarin, can be transformed to other derivatives including herniarin during its simulated extraction under reflux performed in different conditions .
Physical And Chemical Properties Analysis
Herniarin has a chemical formula of C10H8O3 with a molecular weight of 176.171 . The synthesized herniarin-loaded solid lipid nanoparticles showed ideal physicochemical characteristics with acceptable entrapment efficiency .
科学的研究の応用
抗菌用途
7-メトキシクマリン: は抗菌剤として有望な結果を示しています。 研究により、植物の壊滅的な細菌病原体であるRalstonia solanacearumの増殖を大幅に抑制できることが示されています . この化合物は、細菌細胞膜を破壊し、バイオフィルムの形成を阻害することが観察されており、これは細菌の生存と病原性にとって重要です . その応用は、作物の細菌性しおれの新しい治療法につながる可能性があり、従来の殺虫剤に対する持続可能な代替手段を提供します。
がん治療
ヘルニアリンは、がんに対する治療の可能性について調査されています。 ヘルニアリンを負荷した固体脂質ナノ粒子を含む研究は、特に膵臓がん細胞株に対して、アポトーシス誘導および転移抑制特性を示しています . これらのナノ粒子は、アポトーシスを誘導し、転移関連遺伝子の発現を抑制することが示されており、ヘルニアリンは標的型がん治療薬としての可能性を秘めています .
化学光熱療法
化学光熱療法の分野では、ヘルニアリンを使用して、標的型プラズモン銀ナノ粒子を作成しました。 これらのナノ粒子は、光活性化療法、特に乳がんの臨床前モデルのために設計されています . ヘルニアリンの特性と光熱効果を組み合わせることで、がん治療の新しいアプローチが実現し、有効性を高めながら副作用を軽減できる可能性があります。
蛍光標識
クマリン類は、7-メトキシクマリンを含む、蛍光特性で知られています。 これらは、生体分子の蛍光標識に使用されており、さまざまな生物学および医学研究の用途にとって不可欠です . ヘルニアリンは天然の蛍光団として機能し、生物系における金属イオン、マイクロ環境の極性、およびpHレベルの検出を支援します .
薬物送達システム
固体脂質ナノ粒子へのヘルニアリンの封入は、薬物送達システムにおけるその使用について研究されています . これらのシステムは、薬物のバイオアベイラビリティとターゲティングを強化し、必要な用量を減らし、副作用を最小限に抑えることを目指しています。 ヘルニアリンをこのようなシステムに組み込むことで、がんを含むさまざまな病気の治療を改善できる可能性があります。
作用機序
Target of Action
7-Methoxycoumarin, also known as Herniarin, primarily targets bacterial and fungal pathogens. It has shown significant antibacterial activity against Ralstonia solanacearum, a devastating plant bacterial pathogen . It also exhibits anti-inflammatory effects by targeting nuclear factor kappa B (NF-κB) and MAPK in macrophages .
Mode of Action
7-Methoxycoumarin interacts with its targets in a way that suppresses their growth and virulence. In the case of Ralstonia solanacearum, it inhibits bacterial growth and biofilm formation . It also suppresses the expression of virulence-associated genes . In macrophages, 7-Methoxycoumarin exerts its anti-inflammatory actions by downregulating NF-κB activation and suppressing the degradation of the inhibitor of NF-κB alpha (IκBα) .
Biochemical Pathways
The compound affects several biochemical pathways. In Ralstonia solanacearum, it impacts the pathways related to biofilm formation and virulence . In macrophages, it influences the NF-κB and MAPK pathways, leading to reduced inflammation .
Result of Action
The action of 7-Methoxycoumarin leads to several molecular and cellular effects. It significantly suppresses bacterial growth and biofilm formation in Ralstonia solanacearum, leading to a decrease in the incidence of tobacco bacterial wilt . In macrophages, it reduces the production of proinflammatory cytokines and decreases the phosphorylation of certain proteins, thereby reducing inflammation .
Action Environment
The action, efficacy, and stability of 7-Methoxycoumarin can be influenced by various environmental factors. For instance, the compound’s antibacterial activity might be affected by the presence of other compounds or environmental conditions in the soil . Furthermore, as a volatile compound found in key lime essential oil and tarragon leaves , its presence and activity could be influenced by factors such as temperature, humidity, and pH.
Safety and Hazards
特性
IUPAC Name |
7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIALPBMIOVAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060196 | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
334.00 to 335.00 °C. @ 760.00 mm Hg | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.133 mg/mL | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
531-59-9 | |
| Record name | Methylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herniarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxycoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGK72G008A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does herniarin impact cancer cells?
A1: Research suggests herniarin exhibits anticancer activity through various mechanisms. In breast cancer models, herniarin appears to modulate the liver X receptor-α/β-PI3K-Akt-Maf1 pathway, influencing lipid metabolism and energy consumption in tumor cells []. It also demonstrates cytotoxic and apoptotic effects in breast cancer cell lines, potentially through the upregulation of the Bax protein [].
Q2: Can herniarin protect against genotoxicity induced by drugs like cisplatin?
A2: Studies suggest that pre-treatment with herniarin can mitigate cisplatin-induced genotoxicity and apoptosis in rat bone marrow cells. This protective effect is attributed to a reduction in micronuclei formation, decreased reactive oxygen species levels, and modulation of apoptotic pathways [].
Q3: Does herniarin offer protection against radiation-induced damage?
A3: Research indicates that herniarin may protect human lymphocytes from ionizing radiation-induced damage. Pre-treatment with herniarin was found to reduce micronuclei frequency, apoptosis, and reactive oxygen species levels in irradiated lymphocytes, suggesting a potential radioprotective effect [].
Q4: How does herniarin interact with bladder cancer cells?
A4: Herniarin demonstrates multifaceted effects on bladder cancer cells, impacting cell viability, migration, cell cycle progression, and apoptosis induction. It induces cell cycle arrest at different phases depending on the bladder cancer cell line's grade and invasiveness [].
Q5: Does herniarin exhibit anti-inflammatory activity?
A5: Studies suggest that herniarin, alongside other compounds from Distictis buccinatoria, possesses anti-inflammatory properties. In a mouse model, herniarin significantly inhibited 12-O-tetradecanoylphorbol-13-acetate-induced auricular edema [].
Q6: Does herniarin have an effect on muscle atrophy?
A6: Research indicates that an ethanol extract of chamomile, containing herniarin as one of its active components, can ameliorate muscle atrophy in a mouse model. This effect is linked to the modulation of protein catalytic pathways, myogenesis, and mitochondrial function [].
Q7: What is the molecular formula and weight of herniarin?
A7: Herniarin (7-methoxycoumarin) has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.
Q8: What spectroscopic data are available for herniarin?
A8: Herniarin's structure is confirmed through various spectroscopic techniques. 1H NMR and 13C NMR data are extensively reported, revealing characteristic signals for its coumarin structure and the methoxy substituent [, , , ]. UV and IR spectroscopy data further support its aromatic nature and the presence of specific functional groups [, ].
Q9: What is known about the metabolism of herniarin in rats?
A9: Studies on rats show that herniarin undergoes extensive metabolism. It is primarily metabolized into 2-hydroxy-4-methoxyphenylacetic acid, along with other metabolites such as 2-hydroxy-4-methoxyphenylpropionic acid and 2,4-dihydroxyphenylpropionic acid. Conjugated metabolites, including umbelliferone and 3,7-dihydroxycoumarin, are also excreted [].
Q10: Does the gut microflora play a role in herniarin metabolism?
A10: Yes, the rat caecal microflora contributes to the metabolism of herniarin, further demonstrating its complex metabolic fate [].
Q11: What analytical techniques are employed to quantify herniarin in plant materials?
A11: Various methods, including GC-MS, HPLC, and HPLC-PAD-MS, are used for the qualitative and quantitative analysis of herniarin in plant materials. These techniques allow for the separation, identification, and quantification of herniarin alongside other compounds present in complex plant matrices [, , , , ].
Q12: Are there specific extraction methods for isolating herniarin from plant sources?
A12: Several extraction techniques are employed for herniarin isolation, including solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods offer varying degrees of selectivity, efficiency, and environmental impact [, , ].
Q13: Is there any information available regarding the toxicity of herniarin?
A13: While herniarin exhibits various biological activities, information regarding its toxicity and long-term effects is limited and requires further investigation.
Q14: Are there known cases of allergic reactions to herniarin?
A14: Herniarin has been identified as a potential allergen in some cases. For instance, it has been reported as a potential sensitizer in chamomile, which can lead to allergic contact dermatitis and other allergic reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







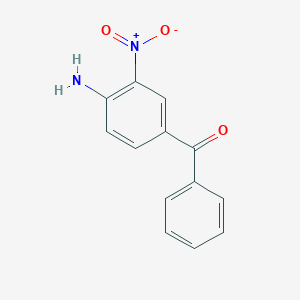
![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
